2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide
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Overview
Description
2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide is a complex organic compound with a unique structure that includes a benzylsulfanyl group, a nitro group, and a trifluoroethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzylsulfanyl Group: This can be achieved by reacting benzyl chloride with thiourea to form benzylthiourea, followed by hydrolysis to yield benzylsulfanyl.
Introduction of the Nitro Group: Nitration of a suitable aromatic precursor using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Trifluoroethoxy Group: This can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group.
Coupling Reactions: The final coupling of the various functional groups to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.
Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the benzylsulfanyl group can interact with thiol-containing enzymes. The trifluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide
- 2-(ethylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide
Uniqueness
2-(benzylsulfanyl)-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the benzylsulfanyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different alkylsulfanyl groups.
Properties
Molecular Formula |
C23H18ClF3N2O4S |
---|---|
Molecular Weight |
510.9 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(3-chloro-2-methylphenyl)-4-nitro-6-(2,2,2-trifluoroethoxy)benzamide |
InChI |
InChI=1S/C23H18ClF3N2O4S/c1-14-17(24)8-5-9-18(14)28-22(30)21-19(33-13-23(25,26)27)10-16(29(31)32)11-20(21)34-12-15-6-3-2-4-7-15/h2-11H,12-13H2,1H3,(H,28,30) |
InChI Key |
VBXDBXWPKOXYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=C(C=C2SCC3=CC=CC=C3)[N+](=O)[O-])OCC(F)(F)F |
Origin of Product |
United States |
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